Solubility Dynamics of 3-amino-N-(4-bromophenyl)propanamide: A Solvation Thermodynamics Perspective
Solubility Dynamics of 3-amino-N-(4-bromophenyl)propanamide: A Solvation Thermodynamics Perspective
Executive Summary
3-amino-N-(4-bromophenyl)propanamide (CAS: 938515-88-9, Free Base) presents a classic "amphiphilic conflict" in solvation thermodynamics. Comprising a hydrophilic primary amine tail and a lipophilic brominated aromatic head, its solubility profile is strictly governed by solvent polarity and pH-dependent ionization.
This technical guide provides a definitive framework for solubilizing this compound. While DMSO serves as the universal solvent for stock preparation due to its high dielectric constant and aprotic nature, aqueous solubility is kinetically unstable and pH-dependent. This guide details the thermodynamic rationale, step-by-step protocols, and quality control measures required to maintain compound integrity in biological assays.
Part 1: Molecular Architecture & Solvation Thermodynamics
To master the solubility of this molecule, one must first understand the competing forces within its structure.
Structural Analysis
The molecule can be dissected into three distinct solvation domains:
-
The Lipophilic Anchor (4-Bromophenyl): This aromatic ring is highly hydrophobic. The bromine atom increases lipophilicity (LogP contribution ~ +0.86) and promotes
- stacking in the solid state, increasing lattice energy. -
The Linker (Propanamide): The amide bond (
) offers hydrogen bond donation (NH) and acceptance (C=O), serving as a "solubility bridge." -
The Hydrophilic Tail (3-Amino): The primary amine (
) is the critical solubility switch. It is basic ( ).
Theoretical Solubility Profile
| Property | Value (Predicted/Class) | Implication for Solubility |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderately lipophilic. Prefers organic solvents. |
| pKa (Amine) | ~9.5 | Protonated ( |
| H-Bond Donors | 2 (Amine, Amide) | Capable of water interaction, but limited by the aromatic ring. |
| Lattice Energy | High | Strong intermolecular H-bonds (Amide-Amide) + |
The DMSO vs. Water Dichotomy
-
In DMSO (Aprotic): DMSO acts as a Lewis base, effectively solvating the amide protons and the aromatic ring via dipole-dipole interactions. It disrupts the crystal lattice efficiently without requiring ionization.
-
In Water (Protic): The "Hydrophobic Effect" dominates. The water network creates a "cage" around the bromophenyl ring, which is energetically unfavorable (entropic penalty). Solubility is only achieved if the amine is protonated (
), creating a cationic charge that pulls the lipophilic tail into solution.
Part 2: Visualizing the Solvation Pathway
The following diagram illustrates the decision logic for solubilization, emphasizing the critical role of the specific solid form (Salt vs. Free Base).
Figure 1: Solubilization Decision Tree. The presence of a counter-ion (Salt form) drastically alters the protocol compared to the Free Base.
Part 3: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Target: 10 mM to 50 mM Stock Solution. Best For: Long-term storage, High-Throughput Screening (HTS), Free Base form.
-
Calculation: Calculate the mass required for a 50 mM stock.
-
MW (Free Base): ~243.10 g/mol
-
Example: Dissolve 12.15 mg in 1.0 mL DMSO.
-
-
Solvent Choice: Use anhydrous DMSO (Grade: Molecular Biology or Cell Culture,
99.9%). Avoid wet DMSO, as water absorbs rapidly and promotes hydrolysis of the amide bond over months. -
Dissolution:
-
Add DMSO to the vial containing the powder.
-
Vortex vigorously for 30 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5 minutes. The energy helps break the intermolecular H-bonds of the amide backbone.
-
-
QC Check: Inspect under a light source. The solution must be optically clear.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromide) and store at -20°C.
Protocol B: Aqueous Dilution for Bioassays
Target: Working concentration (e.g., 10
When diluting the DMSO stock into water, the solvent environment shifts from lipophilic-friendly to lipophobic. The bromophenyl group will drive precipitation if the concentration is too high.
-
Prepare Buffer: Ensure your assay buffer (PBS, HEPES) is at pH 7.4 or lower .
-
Why? At pH 7.4, the terminal amine (
) becomes protonated ( ). This positive charge acts as a surfactant headgroup, keeping the lipophilic bromophenyl tail in solution. -
Warning: Avoid Carbonate buffers (pH > 9). At high pH, the amine deprotonates to
, losing its charge, and the compound will precipitate immediately .
-
-
Stepwise Dilution (The "Intermediate" Step):
-
Do not add 1
L stock directly to 1000 L water (shock precipitation risk). -
Step 1: Dilute 50 mM stock 1:10 in pure DMSO
5 mM intermediate. -
Step 2: Dilute 5 mM intermediate 1:100 into pre-warmed (37°C) media
50 M working solution.
-
-
Final DMSO Concentration: Ensure final DMSO is < 0.5% (v/v) to avoid solvent toxicity in cells.
Part 4: Comparative Solubility Data
The following data aggregates predicted physicochemical properties and standard behavior for
| Parameter | Water (pH 7.[1][2]4) | DMSO (Anhydrous) | Ethanol |
| Solubility Limit | < 1 mg/mL (Free Base)* | > 50 mg/mL | ~ 10 mg/mL |
| Dissolution Rate | Slow (Requires heat/sonication) | Fast (Instant) | Moderate |
| Stability (24h) | Hydrolysis risk if pH > 10 | Stable | Stable |
| Primary Interaction | H-Bonding (limited by hydrophobic tail) | Dipole-Dipole & H-Bonding | H-Bonding |
*Note: If using the HCl salt form, water solubility increases to >20 mg/mL.
References
-
PubChem Compound Summary. (2025). 3-amino-N-(4-bromophenyl)propanamide.[3][4][5][6] National Center for Biotechnology Information. [Link]
-
Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational text on LogP and solubility rules). [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for DMSO stock preparation and precipitation dynamics). [Link]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Reference for pKa-dependent solubility of amines). [Link]
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